molecular formula C11H17N B8585336 3-Ethyl-3-phenyl-propylamine

3-Ethyl-3-phenyl-propylamine

Cat. No.: B8585336
M. Wt: 163.26 g/mol
InChI Key: SVPJLIYAHZYRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-phenyl-propylamine is a tertiary amine featuring an ethyl group, a phenyl group, and a propylamine backbone. The ethyl and phenyl substituents likely influence its lipophilicity, steric bulk, and reactivity compared to simpler amines like ethylamine or methylamine .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3-phenylpentan-1-amine

InChI

InChI=1S/C11H17N/c1-2-10(8-9-12)11-6-4-3-5-7-11/h3-7,10H,2,8-9,12H2,1H3

InChI Key

SVPJLIYAHZYRGO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 3-Ethyl-3-phenyl-propylamine with key analogs, focusing on molecular properties, substituent effects, and synthesis methodologies.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound* C₁₁H₁₇N 163.26 g/mol Ethyl, phenyl, propylamine Hypothesized use in bioactive molecules
(2-Methoxyethyl)(3-phenylpropyl)amine C₁₂H₁₉NO 193.29 g/mol Methoxyethyl, phenylpropyl Increased polarity due to methoxy group
N,N-Diethyl-3-(2,6-xylyl)propylamine C₁₅H₂₅N 219.37 g/mol Diethylamino, 2,6-dimethylphenyl (xylyl) Enhanced hydrophobicity; potential CNS agent
[3-(Dimethylamino)propyl][1-(3-trifluoromethylphenyl)ethyl]amine C₁₄H₂₁F₃N₂ 274.33 g/mol Dimethylamino, trifluoromethylphenyl Electron-withdrawing CF₃ group; drug candidate
3-Hydroxy-N-methyl-3-phenyl-propylamine C₁₀H₁₅NO 165.23 g/mol Hydroxy, methylamino, phenyl Polar due to -OH; possible metabolic intermediate

Substituent Effects on Reactivity and Bioactivity

  • Ethyl vs.
  • Phenyl vs. Xylyl (): The 2,6-dimethylphenyl (xylyl) substituent in N,N-diethyl-3-(2,6-xylyl)propylamine introduces steric hindrance and lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted applications .
  • Trifluoromethylphenyl (): The electron-withdrawing CF₃ group in ’s compound could improve metabolic stability and binding affinity in drug design, a feature absent in this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.